molecular formula C16H22N6O2 B2864971 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dio ne CAS No. 1014032-00-8

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dio ne

Cat. No. B2864971
CAS RN: 1014032-00-8
M. Wt: 330.392
InChI Key: YYGLGUPDHLRFBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The purine ring provides a planar, aromatic core, while the pyrazolyl and other substituents would add complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the purine and pyrazolyl groups could potentially make it polar and capable of participating in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many biologically active purine derivatives act by interacting with purine receptors in cells .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into this compound would likely depend on its intended applications. Purine derivatives have found use in a wide range of areas, from medicinal chemistry to materials science .

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-10-8-11(7-2)22(19-10)15-17-13-12(21(15)9(3)4)14(23)18-16(24)20(13)5/h8-9H,6-7H2,1-5H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGLGUPDHLRFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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